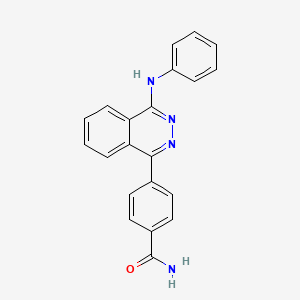

4-(4-anilino-1-phthalazinyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

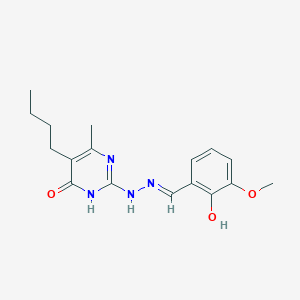

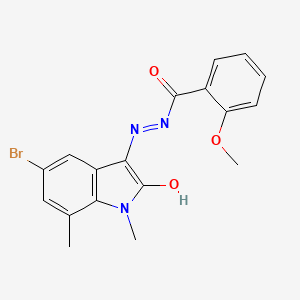

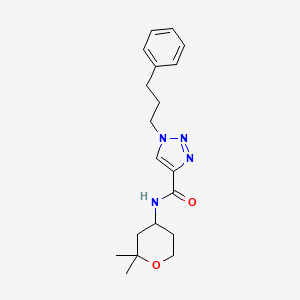

“4-(4-anilino-1-phthalazinyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were designed and synthesized . Another study reported the continuous flow microreactor system developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by IR, 1H-NMR, elemental analysis, and MS .

Scientific Research Applications

- Benzamides, including 4-(4-anilino-1-phthalazinyl)benzamide, exhibit antioxidant activity. Researchers have evaluated their effectiveness in scavenging free radicals and chelating metal ions .

- In vitro studies have investigated the antibacterial properties of benzamide derivatives. 4-(4-anilino-1-phthalazinyl)benzamide was tested against gram-positive and gram-negative bacteria .

- Quinazolinone derivatives, including benzamides, have been explored for their α-glucosidase inhibitory activity .

- Molecular docking studies revealed interactions between 4-(4-anilino-1-phthalazinyl)benzamide and the EGFR tyrosine kinase domain .

Antioxidant Properties

Antibacterial Activity

α-Glucosidase Inhibition

Epidermal Growth Factor Receptor (EGFR) Interaction

Drug Discovery and Medicinal Chemistry

Industrial Applications

Mechanism of Action

Target of Action

It is known that phthalazine derivatives have been widely applied as therapeutic agents due to their anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory properties .

Mode of Action

It is suggested that the efficacy of each chemical system is determined by the nature of the functionalization next to the aryl moiety, which suggests that different mechanisms of action are involved for each chemical system .

Biochemical Pathways

It is known that phthalazine derivatives have demonstrated attractive antileishmanial profiles against amastigote forms of the leishmania braziliensis parasite .

Result of Action

The analogues 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine showed higher activity than a cisplatin control when tested in vitro against two different cancer cell lines using the microculture tetrazolium method (MTT) method .

Safety and Hazards

Future Directions

Naphthoquinone derivatives, which are structurally similar to “4-(4-anilino-1-phthalazinyl)benzamide”, have been suggested for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . Another study suggested that the 2-chloro-3-((4-methyl-phenyl)amino)1,4-naphthoquinone could interact with the epidermal growth factor receptor (EGFR) tyrosine .

properties

IUPAC Name |

4-(4-anilinophthalazin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c22-20(26)15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)21(25-24-19)23-16-6-2-1-3-7-16/h1-13H,(H2,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCHCNYAJPREEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Phenylamino)phthalazin-1-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972844.png)

![1-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-2-piperidinone](/img/structure/B5972869.png)

![1-{[(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)amino]methyl}cyclohexanol](/img/structure/B5972879.png)

![2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5972884.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5972891.png)

![7-ethyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972897.png)

![4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B5972898.png)

![N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5972916.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5972935.png)

![2-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}ethanol](/img/structure/B5972936.png)

![1-(3-methoxybenzyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine](/img/structure/B5972947.png)